REACTION_CXSMILES
|
[F:1][C:2]([F:18])([C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4][CH2:5]C#N.[OH2:19].S(=O)(=O)(O)[OH:21]>>[F:1][C:2]([F:18])([C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4][C:5]([OH:21])=[O:19]
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Name
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4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile
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Quantity
|
4.7 g
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Type
|
reactant
|
Smiles
|
FC(CCCC#N)(C(C(C(F)(F)F)(F)F)(F)F)F
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
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Details
|
under reflux for 12 hours
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Duration
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12 h
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with dichloromethane
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Type
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WASH
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Details
|
the resulting organic layer was washed with water and saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |